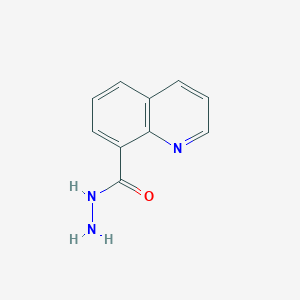

Quinoline-8-carbohydrazide

Descripción general

Descripción

Quinoline-8-carbohydrazide (CAS No. 85949-81-1) is a nitrogen-containing heterocyclic compound. Its systematic IUPAC name is benzo[b]pyridine-8-carbohydrazide or 1-aza-naphthalene-8-carbohydrazide with the chemical formula C10H9N3O . Quinoline motifs are essential in several pharmacologically active compounds due to their diverse applications in medicinal and industrial chemistry .

Synthesis Analysis

Quinoline-8-carbohydrazide can be synthesized using various methods, including classical approaches such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, more efficient and eco-friendly synthetic routes have been developed, including multicomponent one-pot reactions and solvent-free conditions using microwave or ultraviolet irradiation-promoted synthesis with reusable catalysts .

Molecular Structure Analysis

Quinoline-8-carbohydrazide has a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety. The nitrogen atom in the pyridine ring provides its unique properties and reactivity .

Chemical Reactions Analysis

Quinoline-8-carbohydrazide exhibits a broad spectrum of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities. Its mechanism of action involves caspase-dependent apoptosis, mainly caspase-8 related. It also shows promising results against cancer stem cells .

Physical And Chemical Properties Analysis

- Quinoline is a liquid with a strong odor, sparingly miscible with cold water but completely miscible with hot water. It readily dissolves in many organic solvents at ambient temperature .

- It may form combustible dust concentrations in air, causes skin and eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis of Highly Functionalized Triazole Hexahydroquinoline Carbohydrazide

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of complex organic compounds.

Summary of the Application

A new class of multi-functional triazole hexahydroquinoline carbohydrazide has been synthesized . This compound is synthesized by a novel multi-component process involving the reaction of dimedone, 3-amino-1,2,4-triazole, various benzaldehyde with cyanoacetohydrazide .

Methods of Application

The synthesis involves a four-component cyclocondensation reaction . The process involves the reaction of dimedone, 3-amino-1,2,4-triazole, various benzaldehyde with cyanoacetohydrazide under mild conditions in the stoichiometric melt and chloroform in sequence .

Results or Outcomes

The synthesis resulted in a new class of multi-functional triazole hexahydroquinoline carbohydrazide . The existence of several nitrogen atoms in the product structure, and the possibility of creating multiple hydrogen bonding in the final compound are attractive specifications of the present strategy .

Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide

Specific Scientific Field

This application is in the field of Inorganic Chemistry , particularly in the preparation of metal complexes.

Summary of the Application

Three Schiff base ligands were prepared from the reaction of quinoline-3-carbohydrazide with 2-nitrobenzaldehyde, 2-chlorobenzaldehyde and 2,4-dihydroxybenzaldehyde . These ligands were investigated for their coordination to Cu (II), Ni (II), Co (II), Cd (II), Cr (III) and Fe (III) chlorides .

Methods of Application

The ligands were prepared from the reaction of quinoline-3-carbohydrazide with 2-nitrobenzaldehyde, 2-chlorobenzaldehyde and 2,4-dihydroxybenzaldehyde . FTIR, 1 H-NMR, magnetic susceptibility and elemental analysis were used to study the coordination of ligands to the metal ions .

Results or Outcomes

Based on the magnetic susceptibility and elemental analysis results, octahedral structures of the complexes such as [CuL 2 Cl (OH)], [FeL 2 Cl 2 (OH)] and [CoL 2 Cl (OH)] were proposed for L = NQ, CQ and HQ . The relatively large Cd (II) exhibited [CdL 3 (OH) 2 ] .

Novel Quinoline-Based Turn-On Fluorescent Probe

Specific Scientific Field

This application is in the field of Biochemistry , specifically in the development of fluorescent probes for bioimaging.

Summary of the Application

A novel quinoline-based turn-on fluorescent probe has been developed for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the search results.

Results or Outcomes

The specific results or outcomes obtained are not detailed in the search results.

Synthesis of Biologically and Pharmaceutically Active Quinoline

Specific Scientific Field

This application is in the field of Medicinal Chemistry , particularly in the synthesis of biologically and pharmaceutically active compounds.

Summary of the Application

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Results or Outcomes

Synthesis of New Quinoline Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of new quinoline derivatives.

Summary of the Application

New quinoline derivatives were prepared from the corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions .

Safety And Hazards

Propiedades

IUPAC Name |

quinoline-8-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNUAPCFXNMTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)NN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434111 | |

| Record name | Quinoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-8-carbohydrazide | |

CAS RN |

85949-81-1 | |

| Record name | Quinoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

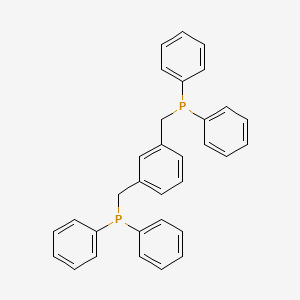

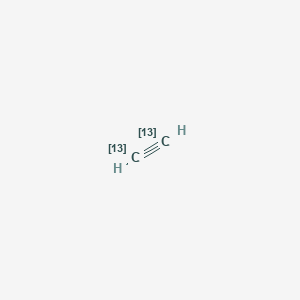

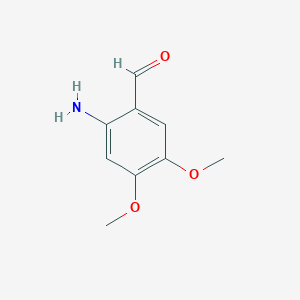

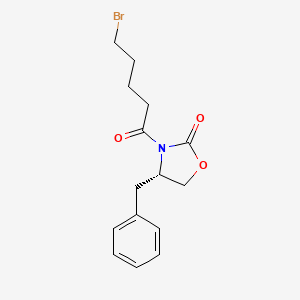

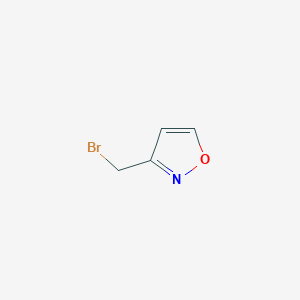

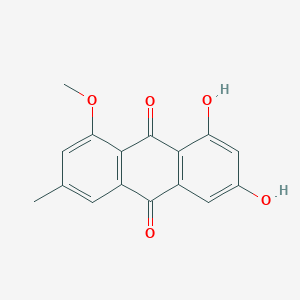

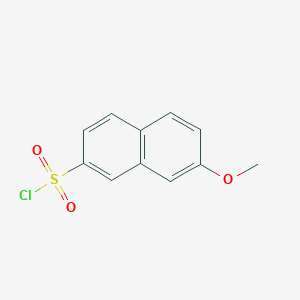

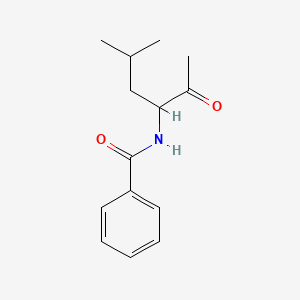

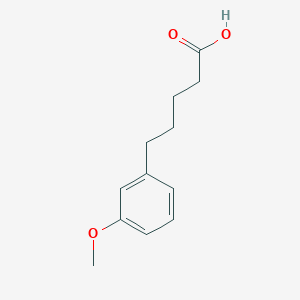

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)